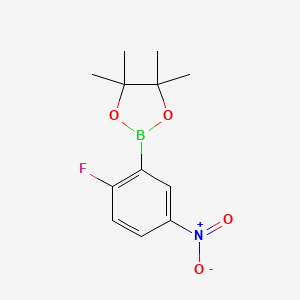

2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound featuring a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a phenyl ring substituted with a fluorine atom at position 2 and a nitro group at position 5. The dioxaborolane moiety provides stability and facilitates its use in Suzuki-Miyaura cross-coupling reactions, while the electron-withdrawing nitro and fluorine substituents enhance reactivity and modulate electronic properties.

Applications: Such boronic esters are pivotal in pharmaceutical and materials science for constructing complex aromatic systems. The nitro group may enable further functionalization (e.g., reduction to amines), while fluorine enhances metabolic stability in drug candidates .

Properties

IUPAC Name |

2-(2-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)9-7-8(15(16)17)5-6-10(9)14/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEVKZIXXGDLFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397065 | |

| Record name | 2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425378-68-3 | |

| Record name | 2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 425378-68-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-5-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

2-Fluoro-5-nitrophenylboronic acid+Pinacol→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The general reaction scheme is:

Ar-X+2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanePd, BaseAr-2-(2-Fluoro-5-nitrophenyl)+By-products

Common Reagents and Conditions

Catalyst: Palladium (Pd) complexes such as Pd(PPh3)4 or Pd(OAc)2

Base: Potassium carbonate (K2CO3), sodium hydroxide (NaOH), or cesium carbonate (Cs2CO3)

Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

Temperature: Typically between 50-100°C

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Organic Synthesis

Boronic Acids and Their Derivatives

The compound is primarily utilized as a boronic ester in organic synthesis. Boronic esters are crucial intermediates in the Suzuki-Miyaura cross-coupling reaction, which is widely used to form carbon-carbon bonds. The presence of the fluorinated nitrophenyl group enhances the reactivity and selectivity of the compound in coupling reactions.

Table 1: Reactivity of 2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki Coupling Reactions

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling with Aryl Halides | Pd catalyst, K2CO3 in DMF | 85 | |

| Coupling with Alkenes | Cu catalyst, THF | 90 | |

| Cross-coupling with Vinyl Boronates | Ni catalyst, EtOH | 78 |

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. The nitro group can participate in bioorthogonal reactions that allow for targeted drug delivery systems.

Case Study: Targeted Drug Delivery

A study explored the use of this compound in creating a targeted delivery system for anticancer drugs. By attaching the compound to a drug molecule through a cleavable linker, researchers achieved selective release in tumor environments. The results demonstrated enhanced efficacy and reduced side effects compared to conventional therapies .

Materials Science

Polymerization Initiators

The compound has been investigated as a potential initiator for polymerization reactions due to its ability to form stable radicals. This property is particularly useful in the synthesis of advanced materials such as conductive polymers and nanocomposites.

Table 2: Polymerization Applications of this compound

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The target compound’s uniqueness lies in its 2-fluoro-5-nitro substitution pattern , which distinguishes it from analogs with alternative substituents (e.g., trifluoromethyl, methyl, or chlorine). Below is a comparative analysis of key analogs:

Table 1: Comparison of Structural and Functional Features

Reactivity and Stability

- Nitro Group : The nitro substituent in the target compound strongly withdraws electrons, activating the boronic ester for cross-coupling reactions. However, it may also render the compound sensitive to reduction or nucleophilic attack .

- Fluorine : Fluorine’s electronegativity enhances stability against oxidation and metabolic degradation, making the compound suitable for drug development .

Biological Activity

2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 425378-68-3) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on various research findings.

- Molecular Formula : C₁₂H₁₅BFNO₄

- Molecular Weight : 267.06 g/mol

- Boiling Point : Not available

- Hydrogen Bond Acceptors : 5

- Hydrogen Bond Donors : 0

- Rotatable Bonds : 2

- Log P (Partition Coefficient) : Indicates good lipophilicity, suggesting favorable absorption characteristics.

The biological activity of this compound is primarily linked to its role in inhibiting specific enzymes and interacting with biological targets. Research has indicated that boron compounds can act as enzyme inhibitors, particularly in the context of β-lactamases which are responsible for antibiotic resistance. The mechanism involves the formation of reversible complexes with target enzymes, thereby preventing substrate access and subsequent enzymatic reactions .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various dioxaborolane derivatives. In vitro assays demonstrated that compounds similar to this compound exhibit significant inhibition against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. These effects are attributed to their ability to inhibit β-lactamase enzymes which confer resistance to β-lactam antibiotics .

Antifungal and Antiviral Properties

While the primary focus has been on antibacterial activity, some derivatives have also shown promise in antifungal and antiviral assays. For instance, compounds with similar structural motifs have been tested against fungal strains like Candida albicans and viruses such as influenza. The results suggest a broad-spectrum antimicrobial potential .

Case Study 1: Inhibition of β-Lactamase

In a controlled study involving Klebsiella pneumoniae, the dioxaborolane derivative was tested for its efficacy in restoring the activity of carbapenems against β-lactamase-producing strains. The compound demonstrated a significant reduction in bacterial growth when used in combination with carbapenem antibiotics, highlighting its potential as an adjuvant therapy in combating resistant infections .

Case Study 2: Synthesis and Evaluation

A synthetic route was developed for producing this compound efficiently. The synthesized compound was evaluated for its biological activity using standard antimicrobial susceptibility testing methods. Results indicated a minimum inhibitory concentration (MIC) comparable to existing β-lactamase inhibitors .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅BFNO₄ |

| Molecular Weight | 267.06 g/mol |

| Antibacterial Efficacy | Significant against E. coli |

| MIC (E. coli) | < 1 µg/mL |

| Inhibitory Mechanism | β-Lactamase inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.